1-Indanone

Descripción

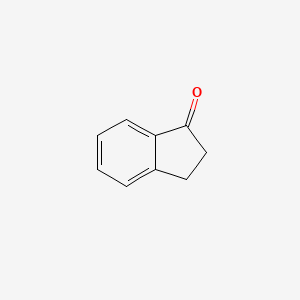

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSIUBBGPHDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058892 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 1-Indanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-33-0, 30286-23-8 | |

| Record name | 1-Indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenone, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-indanone structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, physicochemical properties, and relevant experimental methodologies for 1-indanone. This compound, a bicyclic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Chemical Structure and Identity

This compound is an organic compound featuring a benzene ring fused to a five-membered ring containing a ketone group.[2] Its structure consists of a 2,3-dihydro-1H-indene backbone with an oxo group at the first position.[2]

-

IUPAC Name: 2,3-Dihydro-1H-inden-1-one[1]

-

Synonyms: α-Hydrindone, Indan-1-one

-

CAS Number: 83-33-0

-

Chemical Formula: C₉H₈O

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | References |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless to light yellow or brown crystalline solid/mass. | |

| Odor | Odorless to a weak, woody, and somewhat medicinal odor. | |

| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | |

| Boiling Point | 243 - 245 °C (469.4 - 473 °F) at 760 mmHg | |

| Density | Approximately 1.100 - 1.103 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Water: 6.5 g/L (at 20 °C)Other Solvents: Soluble in ethanol, ether, chloroform, toluene, benzene, methanol, and DMSO. | |

| LogP (n-octanol/water) | 1.81550 | |

| pH | 7 (for a 5 g/L aqueous solution) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) or attached to a thermometer and immersed in a heating bath (Thiele tube).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful determination (e.g., a heating rate of about 2°C/min).

-

Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A few milliliters of liquid this compound (if melted) are placed in a small test tube. An inverted, sealed-end capillary tube is placed inside the test tube. The test tube is then heated in a controlled manner, often using a heating block or an oil bath.

-

Heating: The sample is heated, and the temperature is monitored with a thermometer. As the liquid heats, trapped air will be expelled from the capillary tube, seen as an initial stream of bubbles.

-

Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary as the sample's vapor fills it. At this point, heating is stopped.

-

Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Preparation: A known volume of the solvent (e.g., 10 mL of distilled water) is placed in a test tube at a constant, recorded temperature.

-

Addition of Solute: A pre-weighed amount of this compound is added to the test tube in small portions.

-

Dissolution: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.

-

Saturation Point: The addition of this compound continues until a small amount of solid remains undissolved, indicating that the solution is saturated.

-

Quantification: The total mass of the dissolved this compound is determined by subtracting the mass of the remaining undissolved solid from the initial total mass added. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/L).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and precise method for its determination.

Methodology:

-

Solution Preparation: A precise volume of a weak acid solution (the analyte) is prepared in a beaker.

-

Titration Setup: A pH electrode is immersed in the solution to monitor the pH. A burette containing a strong base of known concentration (the titrant) is set up to be added to the beaker.

-

Titration: The titrant is added to the analyte solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.

-

pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the weak acid.

Synthesis and Applications

This compound is commonly prepared through the cyclization of phenylpropionic acid. It serves as a valuable intermediate in the synthesis of various pharmaceutical drugs.

Experimental and Analytical Workflow

A generalized workflow for the characterization of this compound involves several key steps, from sample preparation to data analysis and comparison with literature values.

Biological Relevance

This compound is recognized as an oxidation product of indan, a substance found in fuels and solvents. Furthermore, it has been identified as a metabolite of Thalidomide and has shown biological activity, such as inhibiting the attachment of tumor cells to certain surfaces. Its derivatives are being investigated for various therapeutic effects, including anti-inflammatory properties.

References

Spectroscopic Data of 1-Indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-indanone, a key bicyclic aromatic ketone intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.75 | dd | 7.7, 1.2 |

| H-4 | 7.59 | d | 7.7 |

| H-6 | 7.48 | t | 7.5 |

| H-5 | 7.37 | t | 7.5 |

| H-3 (α to C=O) | 3.16 | t | 5.9 |

| H-2 | 2.70 | t | 5.9 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-1) | 207.1 |

| C-3a | 155.1 |

| C-7a | 137.2 |

| C-6 | 134.8 |

| C-4 | 127.2 |

| C-5 | 126.8 |

| C-7 | 123.9 |

| C-3 | 36.3 |

| C-2 | 25.9 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1705 | Strong |

| Aromatic C-H Stretch | ~3060 | Medium |

| Aliphatic C-H Stretch | ~2920 | Medium |

| Aromatic C=C Stretch | ~1605, 1585 | Medium-Strong |

| C-H Bend | ~1460 | Medium |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 104 | 85 | [M-CO]⁺ |

| 103 | 50 | [M-CO-H]⁺ |

| 78 | 30 | [C₆H₆]⁺ (Benzene) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the KBr pellet holder (or air) is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification prior to analysis.

-

Ionization: Electron Ionization (EI) is commonly used. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to elucidate its structure.

Caption: Workflow of structural elucidation for this compound using spectroscopic data.

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 1-indanone, a crucial heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document consolidates key quantitative data, details the experimental methodologies used for their determination, and presents a visual representation of a common synthetic pathway.

Thermodynamic Properties of this compound

A thorough understanding of the thermodynamic properties of this compound is essential for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability of intermediates and final products during drug development. The key thermodynamic parameters are summarized in the tables below. All data is presented for the standard state (298.15 K and 0.1 MPa) unless otherwise specified.

Enthalpic Properties

The enthalpy of formation, sublimation, vaporization, and fusion are critical for understanding the energy content and phase behavior of this compound. These values have been determined experimentally using calorimetric techniques.

| Property | Value (kJ·mol⁻¹) | Method | Reference |

| Standard Molar Enthalpy of Formation (gaseous) | -64.0 ± 3.8 | Static Bomb Combustion Calorimetry | [1][2] |

| Standard Molar Enthalpy of Sublimation | 72.6 ± 0.6 | Calvet Microcalorimetry & Correlation-Gas Chromatography | [1][2] |

| Enthalpy of Vaporization | 60.3 ± 0.4 (at 333 K) | Correlation-Gas Chromatography | [1] |

| Enthalpy of Fusion | 17.6 | Differential Scanning Calorimetry (DSC) |

Physical Properties

Fundamental physical properties such as melting point, boiling point, and density are crucial for handling, purification, and process design.

| Property | Value | Reference |

| Melting Point | 38-42 °C (311-315 K) | |

| Boiling Point | 243-245 °C (516-518 K) | |

| Density | 1.103 g/mL (at 25 °C) |

Entropic and Free Energy Properties

ΔGf° = ΔHf° - TΔSf°

Computational studies are often employed to derive these values when experimental data is scarce.

Stability of this compound

This compound is a stable compound under normal laboratory conditions. However, understanding its thermal stability and potential decomposition pathways is critical for safe handling and storage, especially in large-scale industrial applications.

| Aspect | Description | Reference |

| Thermal Stability | Stable at ambient temperatures. Storage below +30°C is recommended. | |

| Decomposition | Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂). | |

| Incompatibilities | Incompatible with strong oxidizing agents. |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the cited literature.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation.

Methodology: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Finally, the standard enthalpy of formation is derived using Hess's Law.

Calvet Microcalorimetry and Correlation-Gas Chromatography

These methods are employed to determine the enthalpy of sublimation and vaporization.

Calvet Microcalorimetry Methodology: A small, accurately weighed sample of this compound is placed in a sample tube. The tube is then dropped into a heated calorimetric cell maintained at a constant temperature. The heat absorbed by the sample to undergo sublimation is measured by a highly sensitive heat flux detector. The instrument is calibrated using a substance with a known enthalpy of sublimation.

Correlation-Gas Chromatography Methodology: This technique relates the gas chromatographic retention time of a compound to its vapor pressure. The retention times of this compound and a series of standard compounds with known vapor pressures are measured over a range of temperatures on a capillary column. A correlation is established between the retention times and the known thermodynamic properties of the standards. This correlation is then used to determine the enthalpy of vaporization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the enthalpy of fusion and to study phase transitions.

Methodology: A small, weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating ramp. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When this compound melts, it absorbs a specific amount of heat (the enthalpy of fusion), which is detected as a peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.

Synthesis Pathway of this compound

This compound is commonly synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride. The following diagram illustrates the reaction mechanism for the cyclization of 3-phenylpropionyl chloride.

Caption: Synthesis of this compound from 3-phenylpropionyl chloride.

This guide provides a foundational understanding of the thermodynamic properties and stability of this compound, critical for its application in research and development. The provided experimental methodologies offer insight into the acquisition of this vital data.

References

1-Indanone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone, a bicyclic ketone, serves as a pivotal building block in the landscape of organic synthesis. Its rigid, planar structure and the presence of a reactive ketone group make it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound in the synthesis of high-value molecules, with a particular focus on its applications in medicinal chemistry and drug development. The inherent reactivity of the α-carbon to the carbonyl group, coupled with the aromatic ring, allows for a diverse range of chemical transformations, rendering this compound a privileged scaffold in the synthesis of numerous biologically active compounds.[1] This document will delve into key synthetic transformations, provide detailed experimental protocols for benchmark reactions, present quantitative data for comparative analysis, and visualize critical reaction pathways and mechanisms of action.

Core Synthetic Applications

The this compound core is a common feature in a variety of pharmaceuticals, underscoring its importance in drug discovery and development.[2] Its derivatives have been successfully employed as therapeutic agents for a range of conditions, including neurodegenerative diseases and viral infections.

Synthesis of Donepezil

Donepezil, a leading therapeutic for Alzheimer's disease, is a prominent example of a pharmaceutical synthesized from a this compound derivative.[2][3] The synthesis initiates from 5,6-dimethoxy-1-indanone, highlighting the role of substituted indanones in creating targeted molecular frameworks. The mechanism of action of Donepezil involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Synthesis of Indatraline and other Serotonin Transporter (SERT) Inhibitors

This compound is a key precursor in the synthesis of indatraline, a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine. This activity profile makes it a valuable tool in neuroscience research and a lead compound for the development of antidepressants. The synthesis of indatraline and its analogs often involves the transformation of the this compound carbonyl group into an amine. The therapeutic effect of such inhibitors is mediated by their interaction with neurotransmitter transporters, leading to an increase in the synaptic availability of key monoamines. Furthermore, studies have shown that indatraline can induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway, suggesting potential applications beyond its antidepressant effects.

Key Synthetic Methodologies for this compound and its Derivatives

The construction of the this compound scaffold and its subsequent functionalization are achieved through a variety of powerful synthetic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

One of the most classical and widely employed methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to facilitate the electrophilic cyclization onto the aromatic ring.

Nazarov Cyclization

The Nazarov cyclization is another powerful tool for the construction of cyclopentenone rings, and it can be effectively applied to the synthesis of 1-indanones. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor. In the context of this compound synthesis, one of the vinyl groups is part of the aromatic system.

Data Presentation

Table 1: Synthesis of Donepezil Intermediate

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine | Lithium diisopropylamide, THF | 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidin | Not specified | |

| 5,6-dimethoxy-1-indanone, N-benzyl-piperidine-4-carbox-aldehyde | NaOH, Methanol, room temperature, 3h | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | Not specified |

Table 2: Hydrogenation to Donepezil

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidin | H₂, Pd/C, THF | Donepezil | Not specified | |

| 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | Raney nickel, Methane sulfonic acid, Methanol | Donepezil | Not specified | |

| 4-((5,6-dimethoxy-1-indanon)-2-yl)methyl piperidine, Benzyl bromide | Triethylamine, Dichloromethane, reflux, 4h | Donepezil | 92 |

Table 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Arylpropionic acids | Tb(OTf)₃ | o-dichlorobenzene | 250 | Not specified | Moderate to good | |

| 3-Arylpropanoic acids | NbCl₅ | Not specified | Room Temperature | Not specified | Good | |

| 3-(4-methoxyphenyl)propionic acid | Triflic acid | Microwave | 80 | 60 min | Not specified |

Table 4: Synthesis of 1-Indanones via Nazarov Cyclization

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Chalcone derivatives | Cu(OTf)₂ | Dichloroethane | 80 | Not specified | High | |

| Divinyl ketones | Trifluoroacetic acid | Not specified | Not specified | Not specified | Not specified | |

| 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones | TfOH | Not specified | 80 | 3-18 h | up to 86 |

Experimental Protocols

Protocol 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature. Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1). Upon completion, the solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried. The obtained solid (34 g) is taken into a round-bottom flask and refluxed with DMF (50 mL).

Protocol 2: Synthesis of Donepezil via Hydrogenation

The intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is reduced using Raney nickel in the presence of methane sulfonic acid in methanol. Methane sulfonic acid facilitates the dehydration of the aldol-type product formed during the initial condensation. The resulting 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one undergoes reduction to yield Donepezil.

Protocol 3: Synthesis of this compound Oxime

A 500-mL one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with this compound (13.2 g, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (7.30 g, 105 mmol, 1.05 equiv). The mixture is stirred for 20 minutes at 50 °C. After cooling to ambient temperature, the reaction mixture is concentrated on a rotary evaporator under reduced pressure to remove pyridine. To the residue, ethyl acetate (300 mL) and 1 M aqueous HCl (50 mL) are added. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Protocol 4: General Procedure for Nazarov Cyclization using Cu(OTf)₂

In an oven-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ and a chiral ligand (e.g., (R,R)-Ph-BOX) are added. Anhydrous dichloroethane is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex. The chalcone substrate and an oxidant (if required, e.g., NFSI) are added to the reaction mixture. The reaction is heated at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated NH₄Cl solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

Mandatory Visualizations

References

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1-indanone, a versatile bicyclic ketone used as an intermediate in the synthesis of various pharmaceutical drugs.[1] The information is compiled from safety data sheets, toxicological databases, and scientific literature to provide a reliable resource for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline solid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83-33-0 | [3] |

| Molecular Formula | C₉H₈O | [4] |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Light yellow solid | |

| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | |

| Boiling Point | 243 - 245 °C (469.4 - 473 °F) at 760 mmHg | |

| Flash Point | 111 °C (231.8 °F) | |

| Autoignition Temperature | 525 °C (977 °F) | |

| Solubility in Water | Soluble | |

| Relative Density | 1.100 |

Toxicological Data

The available toxicological data for this compound is primarily focused on acute oral toxicity. It is classified as harmful if swallowed. There is limited quantitative data available for dermal and inhalation toxicity.

Table 2: Summary of Acute Toxicity Data for this compound

| Test | Species | Route | Value | Classification | Reference(s) |

| LD₅₀ | Rat | Oral | 1300 mg/kg | Category 4 (Harmful if swallowed) | |

| LD₅₀ | - | Dermal | Not listed | - | |

| LC₅₀ | - | Inhalation | Not listed | - |

Irritation:

-

Skin: Causes skin irritation (Category 2).

-

Eyes: Causes serious eye irritation (Category 2).

-

Respiratory: May cause respiratory irritation.

Other Toxicological Endpoints:

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.

-

Mutagenicity: No information available.

-

Reproductive Toxicity: No information available.

-

Teratogenicity: No information available.

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The recommended PPE includes:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Engineering Controls

Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

Accidental Release Measures

Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Experimental Protocols

The following are generalized experimental protocols for key toxicity studies based on OECD guidelines. Specific experimental details for this compound are not publicly available.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Principle: A stepwise procedure is used where a group of animals of a single sex is dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of this initial dosing determines the next step: dosing at a higher or lower fixed dose level, or termination of the study.

-

Animal Model: Healthy, young adult rats of a single sex (typically females, as they are generally more sensitive).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is administered orally by gavage in a single dose. The vehicle should be aqueous, or if not possible, an appropriate alternative.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The test substance is applied to a small area of the skin of an experimental animal for a defined period. The skin is then observed for signs of irritation (erythema and edema).

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A single dose of 0.5 g of this compound (moistened with a small amount of water to ensure good skin contact) is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Data Analysis: The severity of erythema and edema is scored at each observation point. The mean scores are used to classify the skin irritation potential of the substance.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal. The eye is then observed for signs of irritation or corrosion.

-

Animal Model: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eye is examined at 1, 24, 48, and 72 hours after instillation for lesions of the cornea, iris, and conjunctiva.

-

Observations may continue for up to 21 days to assess the reversibility of any effects.

-

-

Data Analysis: The severity of the lesions is scored at each observation point. The scores are used to classify the eye irritation potential of the substance.

Potential Toxicological Signaling Pathways

While direct evidence for the specific toxicological signaling pathways activated by this compound is limited, its chemical structure as a cyclic ketone suggests potential involvement in cellular stress response pathways. Derivatives of this compound have been shown to modulate inflammatory and oxidative stress pathways. A plausible mechanism of toxicity for a compound like this compound could involve the induction of oxidative stress, leading to the activation of the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an electrophilic or oxidizing agent, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression to combat the cellular stress.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its acute oral toxicity. While comprehensive toxicological data is not fully available, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully characterize its toxicological profile, including its potential to interact with cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals to work safely with this compound.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.cimap.res.in [staff.cimap.res.in]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its presence is crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's, making its synthesis a key focus in medicinal chemistry.[1][2] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classical, robust, and widely employed method for constructing the this compound core.[2][3] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.

This document provides detailed protocols for the synthesis of this compound, outlines the reaction mechanism, presents comparative data for different catalytic systems, and offers a visual guide to the experimental workflow.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway. The process begins with the activation of the carboxylic acid (or acyl chloride) by a strong acid catalyst to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the this compound product.

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

The overall experimental process follows a logical sequence from preparation to purification. This workflow ensures the efficient and safe execution of the synthesis.

References

Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization of chalcones, intended to aid researchers in the practical application of this valuable synthetic methodology.

Reaction Mechanism

The generally accepted mechanism for the Nazarov cyclization of a chalcone to a this compound begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final this compound product.[2][3]

Caption: General mechanism of the Nazarov cyclization for this compound synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.

Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.

Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of Chalcones

| Entry | Chalcone Substituents (R¹, R²) | Acid Catalyst | Conditions | Yield (%) | Reference |

| 1 | H, H | TFA | 120 °C, 4 h (conventional) | 88 | |

| 2 | H, H | TFA | 120 °C, 20 min (microwave) | High | |

| 3 | 4-OMe, 3,4,5-(OMe)₃ | TFA | 120 °C, 4 h | 88 | |

| 4 | 4-OMe, 3,4,5-(OMe)₃ | TFA | 120 °C, 20 min (microwave) | High | |

| 5 | Various | TfOH | 80 °C, 2-10 h | up to 92 | |

| 6 | Various | PPA | 100 °C | Variable |

Table 2: Lewis Acid-Catalyzed Nazarov Cyclization of Chalcones

| Entry | Chalcone Substituents | Lewis Acid (mol%) | Solvent | Conditions | Yield (%) | Reference |

| 1 | Various | Cu(OTf)₂ (10) | DCE | 80 °C | High | |

| 2 | Various | FeCl₃ (5) | DCM | rt, 5-20 min | up to 98 | |

| 3 | Various | InCl₃ (2) | DCM | rt, 5-20 min | up to 98 | |

| 4 | Various | SnCl₄ (2) | DCM | rt, 5-20 min | up to 99 | |

| 5 | Various | BF₃·OEt₂ | 4-MeTHP | rt, 20 min | 72 | |

| 6 | Various | Sc(OTf)₃ | Various | Various | Moderate to High |

Experimental Protocols

The following are detailed methodologies for key examples of the Nazarov cyclization for this compound synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)

This protocol describes the synthesis of a this compound from a chalcone precursor using trifluoroacetic acid with both conventional heating and microwave irradiation.

Materials:

-

Substituted Chalcone (1.0 equiv)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed tube, dissolve the chalcone (1.0 equiv) in trifluoroacetic acid.

-

Reaction:

-

Conventional Heating: Heat the mixture at 120 °C for 4 hours.

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

-

-

Work-up:

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired this compound product.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate (Cu(OTf)₂)

This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.

Materials:

-

Substituted Chalcone (1.0 equiv)

-

Copper(II) Triflate (Cu(OTf)₂) (10 mol%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 equiv) and Cu(OTf)₂ (10 mol%).

-

Solvent Addition: Add anhydrous DCE to the tube.

-

Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.

-

Work-up:

-

Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 3: Asymmetric Nazarov Cyclization/Electrophilic Fluorination

This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated this compound.

Materials:

-

Chalcone (1.0 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

-

(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture. Heat the reaction at 80 °C and monitor its progress by TLC.

-

Work-up:

-

Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated this compound. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.

Caption: A typical experimental workflow for this compound synthesis via Nazarov cyclization.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Brønsted Acid-Catalyzed Dehydrative Nazarov-Type Cyclization/C2-N1 Cleavage Cascade of Perfluoroalkylated 3-Indolyl(2-benzothienyl)methanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 1-Indanones

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1] Palladium-catalyzed reactions have become a powerful and versatile tool for the efficient construction of substituted 1-indanones.[2] These methods, including intramolecular Heck reactions, carbonylative cyclizations, and intramolecular α-arylations, offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.[1][2] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies for the synthesis of substituted 1-indanones.

Key Palladium-Catalyzed Methodologies

Several distinct palladium-catalyzed strategies have been successfully employed for the synthesis of 1-indanones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product.[3] It is a robust method for the formation of the five-membered ring of the indanone core.

-

Carbonylative Cyclization: This powerful technique constructs the indanone skeleton by incorporating a molecule of carbon monoxide (CO). Typically, an aryl halide or triflate reacts with an alkyne or alkene under a CO atmosphere, leading to the formation of multiple carbon-carbon bonds in a single step.

-

Intramolecular α-Arylation of Ketones: This method directly forms the indanone core by creating a carbon-carbon bond between a ketone enolate and an aryl halide. This approach is valued for its high atom economy.

-

C-H Annulation: Newer methodologies involve the palladium-catalyzed annulation of aldehydes with alkenes, such as norbornene, through C-H activation to directly form the indanone skeleton under mild conditions.

Experimental Protocols

Protocol 1: Intramolecular Heck Reaction for the Synthesis of 4-Methyl-1-indanone

This protocol is based on the general principles of the intramolecular Heck reaction for synthesizing cyclic compounds.

Reaction Scheme:

3-(m-tolyl)propenoyl chloride → 4-Methyl-1-indanone

Materials:

-

3-(m-tolyl)propenoyl chloride (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 1.5 mmol)

-

Anhydrous Acetonitrile (MeCN, 10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.

-

Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.

-

Add 3-(m-tolyl)propenoyl chloride and triethylamine to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1-indanone.

Protocol 2: Carbonylative Cyclization for the Synthesis of 1-Indanones

This protocol describes a general procedure for the palladium-catalyzed carbonylative cyclization of an o-bromobenzaldehyde derivative with norbornene.

Materials:

-

o-bromobenzaldehyde derivative (0.5 mmol)

-

Norbornene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous Dimethylformamide (DMF, 2 mL)

Procedure:

-

To a reaction tube, add the o-bromobenzaldehyde derivative, norbornene, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous DMF and seal the tube.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Intramolecular α-Arylation for the Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one

This protocol is based on the general principles of palladium-catalyzed α-arylation of ketones.

Materials:

-

1-(2-bromophenyl)propan-2-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 1-(2-bromophenyl)propan-2-one (1.0 equiv) and sodium tert-butoxide (1.2 equiv).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until completion as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indanone.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed this compound Syntheses

| Method | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Intramolecular α-Arylation | 1-(2-bromophenyl)propan-2-one | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 | |

| Intramolecular α-Arylation | 1-(2-bromophenyl)-3-methylbutan-2-one | Pd₂(dba)₃ (1) | BINAP (1.5) | KHMDS | THF | 80 | 12 | 78 | |

| Intramolecular α-Arylation | 2-(2-iodobenzyl)cyclopentanone | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 | |

| Carbonylative Cyclization | 1-bromo-2-vinylbenzene derivative | Pd(acac)₂ (5) | dppb (5) | Et₃N | 1,4-dioxane | 110 | 20 | Not specified |

Visualizations

Caption: General workflow for palladium-catalyzed this compound synthesis.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their rigid, fused-ring structure serves as a versatile scaffold for the development of potent and selective therapeutic agents. These compounds have demonstrated a wide range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. The mechanism of action for many this compound derivatives involves the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB pathway and tubulin polymerization. This document provides detailed protocols for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their anticancer efficacy.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [1] |

| COLO 205 (Colon) | 0.98 | [1] | ||

| KM 12 (Colon) | 0.41 | [1] | ||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [2][3] |

| HCT-116 (Colon) | 0.088 | |||

| THP-1 (Leukemia) | 0.12 | |||

| A549 (Lung) | 0.21 | |||

| Compound 1 | Gallic Acid-based Indanone | MCF-7 (Breast) | - | |

| Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | |||

| Compound 4 | Hydroxybenzylidene-1-indanone | U-251 (Glioblastoma) | Lower than Temozolomide | |

| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | |

| HT-29 (Colon) | Sub-micromolar | |||

| SW620 (Colon) | Sub-micromolar |

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity.

Materials:

-

Substituted this compound

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (aqueous)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Beaker

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the appropriate substituted benzaldehyde (1-1.2 equivalents) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) while stirring.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific substrates. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. An acidic workup can be performed by neutralizing the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene-1-indanone derivative.

Protocol 2: Synthesis of Thiazolyl Hydrazone Derivatives of this compound

This protocol outlines the synthesis of thiazolyl hydrazone derivatives, such as ITH-6, which have demonstrated potent activity against colorectal cancer cell lines.

Materials:

-

This compound

-

Substituted 2-hydrazinyl-1,3-thiazole

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure thiazolyl hydrazone derivative.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of the synthesized this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well microplate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range of 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization, and then centrifuge to obtain a cell pellet.

-

Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the this compound derivatives.

Materials:

-

Cancer cells treated with this compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures. Centrifuge to obtain a cell pellet.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

- 1. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of neuroprotective agents. Its rigid framework allows for precise orientation of functional groups, leading to potent and selective interactions with various biological targets implicated in neurodegenerative diseases. Notably, derivatives of this compound form the core of established drugs such as Donepezil, used in the management of Alzheimer's disease, and Rasagiline, a treatment for Parkinson's disease.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based neuroprotective agents. The focus is on multi-target-directed ligands that can simultaneously address several pathological features of neurodegenerative disorders, including cholinergic dysfunction, monoamine oxidase activity, and amyloid-beta aggregation.[1][3]

Key Therapeutic Targets and Mechanisms

This compound derivatives have been designed to interact with several key targets in the central nervous system to elicit neuroprotective effects.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. This is a primary strategy for treating the symptoms of Alzheimer's disease.[1] The neuroprotective effects of cholinesterase inhibitors are also mediated through the activation of signaling pathways like the PI3K/Akt pathway.

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, increases dopamine levels, which is beneficial in Parkinson's disease. MAO inhibitors also exhibit neuroprotective properties by inducing the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

-

Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain this compound derivatives have been shown to inhibit this aggregation process, offering a disease-modifying therapeutic approach.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives